![molecular formula C12H20ClNO2 B2488433 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride CAS No. 2361674-62-4](/img/structure/B2488433.png)
2-(2-Amino-2-adamantyl)acetic acid;hydrochloride
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Overview
Description
2-(2-Amino-2-adamantyl)acetic acid;hydrochloride (AAA) is an amino acid derivative that has received considerable attention due to its potential therapeutic applications. The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Direct radical functionalization methods are used to convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .Chemical Reactions Analysis
The PINO radical will abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals. These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids 71–73 .Physical And Chemical Properties Analysis
The molecular formula of AAA is C12H20ClNO2 and its molecular weight is 245.75. Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .Scientific Research Applications
- The adamantane moiety serves as an anchor in lipid bilayers of liposomes. Liposomes are vesicles composed of lipid bilayers that can encapsulate drugs. By incorporating adamantane derivatives, researchers have developed targeted drug delivery systems. These systems enhance drug stability, improve pharmacokinetics, and allow precise drug release at specific sites within the body .
- Adamantane-based structures are used in surface recognition studies. For instance, dendrimers (highly branched macromolecules) incorporating adamantane derivatives can recognize specific surfaces or receptors. These systems have applications in biosensors, diagnostics, and drug delivery .
- Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity. They can form inclusion complexes with hydrophobic guest molecules. Adamantane derivatives can be included within cyclodextrin cavities, leading to improved solubility, stability, and bioavailability of drugs. This approach is valuable for enhancing drug formulations .
- Self-assembled supramolecular systems based on adamantane derivatives are investigated for their chemical properties and potential biomedical applications. These systems involve non-covalent interactions, such as hydrogen bonding and π-π stacking. Researchers explore their use in drug delivery, imaging, and sensing .
- Adamantane derivatives are introduced into existing drug structures to enhance lipophilicity and pharmacological properties. For example, amantadine (1-aminoadamantane) was the first adamantane-based compound used in medicinal chemistry due to its potent anti-Influenza A activity. Researchers continue to explore novel adamantane-based compounds for therapeutic purposes .
- Beyond applications in drug delivery, adamantane derivatives are studied for fundamental chemical investigations. Researchers explore their reactivity, stability, and interactions. Understanding these properties contributes to the development of new materials and functional molecules .
Targeted Drug Delivery Systems
Surface Recognition Studies
Cyclodextrin Complexation
Supramolecular Chemistry
Biomedical Applications
Chemical Investigations
Mechanism of Action
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The adamantyl moiety, due to its lipophilic properties, is accommodated in the lipid core of the bilayer while the hydrophilic part of the molecule is exposed on the liposome surface .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
2-(2-amino-2-adamantyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJVFHXWUIXRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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